2-Fluoro-5-(methylsulfonyl)phenylboronic acid 2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1313617-71-8
VCID: VC3414686
InChI: InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
SMILES: B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O
Molecular Formula: C7H8BFO4S
Molecular Weight: 218.02 g/mol

2-Fluoro-5-(methylsulfonyl)phenylboronic acid

CAS No.: 1313617-71-8

Cat. No.: VC3414686

Molecular Formula: C7H8BFO4S

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(methylsulfonyl)phenylboronic acid - 1313617-71-8

Specification

CAS No. 1313617-71-8
Molecular Formula C7H8BFO4S
Molecular Weight 218.02 g/mol
IUPAC Name (2-fluoro-5-methylsulfonylphenyl)boronic acid
Standard InChI InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Standard InChI Key QXRAJFIMZXAINO-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Fluoro-5-(methylsulfonyl)phenylboronic acid features a phenyl ring with three key substituents:

  • A boronic acid group (B(OH)₂) at position 1

  • A fluorine atom at position 2

  • A methylsulfonyl group (SO₂CH₃) at position 5

This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of both the fluorine and the methylsulfonyl groups .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid

PropertyValue
Molecular FormulaC₇H₈BFO₄S
Molecular Weight218.02 g/mol
Physical FormSolid
CAS Number1313617-71-8
InChIInChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
InChIKeyQXRAJFIMZXAINO-UHFFFAOYSA-N
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O
Storage ConditionsInert atmosphere, 2-8°C (recommended)

The compound typically exists as a white to off-white solid at room temperature. The presence of the boronic acid group (B(OH)₂) gives the molecule Lewis acidic properties, allowing it to form coordination complexes with Lewis bases. The compound is also capable of forming hydrogen bonds through its hydroxyl groups .

Synthesis and Preparation

Related Derivatives

A structurally related derivative of significant interest is the pinacol ester of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid (CAS: 1627596-00-2). This derivative features the same core structure but with the boronic acid protected as a cyclic ester with pinacol. This modification enhances stability and solubility in organic solvents, making it particularly useful in cross-coupling reactions .

Analytical Methods

Spectroscopic Characterization

The characterization of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR reveals characteristic signals for the aromatic protons, the methyl group of the methylsulfonyl moiety, and the exchangeable protons of the boronic acid group.

    • ¹⁹F NMR provides information on the fluorine environment.

    • ¹¹B NMR confirms the presence and environment of the boron atom.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for B-O stretching (approximately 1330-1380 cm⁻¹)

    • O-H stretching of the boronic acid group (3200-3400 cm⁻¹)

    • S=O stretching of the methylsulfonyl group (approximately 1140-1150 cm⁻¹ and 1300-1350 cm⁻¹) .

ParameterValue
Ionization ModeNegative ion mode
Acquisition MethodMultiple reaction monitoring (MRM)
Mobile PhaseWater and acetonitrile
Run TimeApproximately 7 minutes
Expected LLOQ2-10 pg/mL (for similar boronic acids)
Precision (RSD)< 3%

These parameters would likely require optimization for the specific analysis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of the arylboronic acid with various aryl halides or triflates to form biaryl compounds.

The unique substituent pattern of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid offers several advantages in these reactions:

  • The fluorine at position 2 modifies the electronic properties of the aromatic ring, potentially influencing the rate and selectivity of the coupling reaction.

  • The methylsulfonyl group at position 5 can serve as a handle for further functionalization or provide specific properties to the final coupled product.

  • The combined effect of these electron-withdrawing groups alters the reactivity of the boronic acid, potentially making it more resistant to protodeboronation under basic conditions .

Building Block in Medicinal Chemistry

This boronic acid serves as a valuable building block in medicinal chemistry for the construction of molecules with specific electronic and steric properties. The fluorine and methylsulfonyl substituents each contribute distinct characteristics to the final products:

  • The fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the binding affinity to biological targets.

  • The methylsulfonyl group can participate in hydrogen bonding, contribute to aqueous solubility, and influence the distribution of electron density within the molecule .

Pharmaceutical and Biomedical Applications

ParameterSpecification
Purity≥95% to 98%
MDL NumberMFCD23380850
AppearanceWhite to off-white solid
Recommended StorageInert atmosphere, 2-8°C
Common Package Sizes500 mg, 1 g
ApplicationResearch use only

The compound is also available in its protected form as the pinacol ester, which offers enhanced stability for certain applications .

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